2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H8F3N3OS and its molecular weight is 287.26. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into thiazole and thiadiazole derivatives has shown significant potential in anticancer therapy. A study by Gomha et al. (2017) developed a novel series of thiazole derivatives that were evaluated for their anticancer activity, demonstrating promising results against Hepatocellular carcinoma cell lines (HepG-2) with specific compounds showing significant inhibitory concentrations. This suggests that compounds incorporating the thiazole moiety, similar to 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide, may offer potent anticancer agents (Gomha et al., 2017).
Antimicrobial and Antioxidant Properties
Another study highlighted the synthesis of hydrazones bearing the thiazole scaffold, including derivatives of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, which were characterized and tested for antimicrobial and antioxidant activities. These compounds displayed moderate-to-good growth inhibition activity against various bacteria and fungi, along with notable free-radical scavenging abilities, indicating their potential in antimicrobial and antioxidant applications (Nastasă et al., 2015).
Corrosion Inhibition
Thiazole hydrazones have also been investigated for their utility in corrosion inhibition. A study by Chaitra et al. (2016) evaluated the anti-corrosion potential of thiazole hydrazones on mild steel in acidic media. The research found these compounds to be effective in suppressing corrosion processes, acting as mixed-type inhibitors. This highlights the potential application of thiazole derivative compounds in protecting metals against corrosion, which could be of significant interest in industrial applications (Chaitra et al., 2016).
Mechanism of Action
Trifluoromethylphenyl Compounds
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used to improve the stability and lipophilicity of a compound, which can enhance its bioavailability and efficacy.
Thiazole Compounds
Thiazole is a heterocyclic compound that is found in many effective pharmaceuticals. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
Compounds with a trifluoromethyl group have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)7-3-1-2-6(4-7)10-16-8(5-19-10)9(18)17-15/h1-5H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJYHRXQFJZPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326654 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-64-9 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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